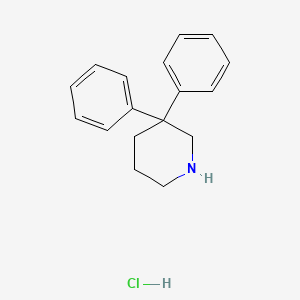

3,3-Diphenylpiperidine hydrochloride

Description

Historical Context and Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. mdpi.comencyclopedia.pub Its journey from a simple organic compound, first isolated from piperine—the pungent compound in black pepper—to a key element in modern pharmaceuticals underscores its remarkable versatility and therapeutic relevance. ijnrd.org

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for the development of a wide range of bioactive agents. The piperidine nucleus is a quintessential example of such a structure. encyclopedia.pub Its prevalence is remarkable, with the piperidine motif being a key structural component in numerous FDA-approved drugs spanning a vast array of therapeutic categories. mdpi.com

The utility of the piperidine scaffold can be attributed to several key features:

Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with the complex three-dimensional surfaces of biological targets like enzymes and receptors.

Physicochemical Properties: The basic nitrogen atom is typically protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of critical ionic interactions with biological targets.

Synthetic Tractability: The piperidine ring can be readily functionalized at multiple positions, enabling chemists to systematically modify its structure to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

These attributes have enabled the incorporation of the piperidine ring into drugs targeting a wide spectrum of diseases, as highlighted in the table below.

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

| Oncology | Crizotinib (ALK/ROS1 inhibitor) encyclopedia.pub |

| Antipsychotics | Haloperidol, Risperidone |

| Analgesics (Opioids) | Fentanyl, Meperidine ijnrd.org |

| Antihistamines | Loratadine, Fexofenadine |

| Alzheimer's Disease | Donepezil ijnrd.org |

| Antivirals | Potential inhibitors for H1N1 and SARS-CoV2 encyclopedia.pub |

This table is illustrative and not exhaustive.

The enduring importance of the piperidine scaffold has spurred continuous innovation in its chemical synthesis. Historically, the primary method for producing piperidine was the hydrogenation of pyridine (B92270), often requiring harsh conditions such as high temperatures and pressures with metal catalysts. nih.gov While effective, these methods often lacked the precision needed for creating complex, stereochemically defined derivatives.

Modern organic synthesis has brought forth a diverse toolkit of more sophisticated and selective methods for constructing substituted piperidines: mdpi.comnih.gov

Catalytic Hydrogenation: Advances in catalysis, including the use of rhodium and iridium complexes, now allow for the highly stereoselective hydrogenation of pyridine and its derivatives under milder conditions, providing access to specific isomers. mdpi.com

Intramolecular Cyclization: A major strategy involves the cyclization of linear precursors. Methods such as reductive amination of amino-aldehydes or ketones, aza-Heck reactions, and various radical-mediated cyclizations have become powerful tools for building the piperidine ring with pre-defined substitution patterns. nih.gov

Multi-Component Reactions: These elegant reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, offering an efficient pathway to highly substituted piperidine structures.

This evolution from classical, brute-force methods to modern, precision-driven strategies has been crucial in expanding the chemical space accessible to medicinal chemists, enabling the synthesis of piperidine derivatives with increasingly complex and finely tuned architectures. nih.gov

Specific Research Focus on Diphenylpiperidine Scaffolds

Within the vast family of piperidine derivatives, those bearing two phenyl groups—diphenylpiperidines—have garnered specific research interest. The introduction of two bulky, rigid phenyl groups significantly influences the molecule's conformation, lipophilicity, and potential for aromatic interactions (e.g., pi-stacking) with biological targets.

Structural isomers are molecules that share the same molecular formula but differ in the connectivity of their atoms. In diphenylpiperidines, the primary form of structural isomerism is positional isomerism, which dictates where the two phenyl groups are attached to the piperidine ring. This seemingly simple variation has profound consequences for the molecule's shape and biological function.

Consider the possible positional isomers for a diphenylpiperidine:

Geminal (gem-disubstituted): Both phenyl groups are attached to the same carbon atom (e.g., 2,2-, 3,3-, or 4,4-diphenylpiperidine).

Vicinal: The phenyl groups are on adjacent carbons (e.g., 2,3- or 3,4-diphenylpiperidine).

Other arrangements: Such as 2,4-, 2,5-, 2,6-, or 3,5-diphenylpiperidine.

Each positional isomer possesses a unique three-dimensional geometry. For instance, a 4,4-diphenylpiperidine (B1608142) derivative will have a different spatial profile compared to a 3,3- or a 2,6-isomer. This structural variation directly impacts how the molecule can fit into and interact with a target's binding site. The orientation of the phenyl rings relative to each other and to the piperidine's nitrogen atom determines the molecule's ability to engage in specific interactions, such as hydrophobic and aromatic interactions, which are critical for molecular recognition and biological activity. Research on various classes of compounds has shown that such positional changes can dramatically alter pharmacological potency and selectivity. nih.gov

The specific focus on the 3,3-diphenylpiperidine (B8454874) scaffold is driven by the unique structural and conformational properties imparted by the geminal diphenyl substitution at the 3-position. Placing two bulky phenyl groups on the same carbon atom creates a rigid structural anchor. This arrangement serves several strategic purposes in rational drug design:

Conformational Rigidity: The 3,3-disubstitution pattern restricts the conformational flexibility of the piperidine ring. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Defined Vectorial Orientation: The rigid scaffold acts as a stable platform from which other substituents can be projected into space in well-defined vectors. This is crucial for optimizing interactions with specific sub-pockets of a target binding site. For example, research on inhibitors of the HDM2-p53 protein-protein interaction has utilized gem-disubstituted piperidines to precisely orient other chemical groups to engage with key amino acid residues like Trp23 and Leu26 in the HDM2 protein. nih.gov

Modulation of Physicochemical Properties: The two phenyl groups significantly increase the molecule's lipophilicity, which can influence its ability to cross cell membranes and the blood-brain barrier. The core structure provides a foundation for exploring targets within the central nervous system, such as dopamine (B1211576) or opioid receptors, where related 3-phenylpiperidines have shown activity. nih.govnih.gov

The 3,3-diphenyl arrangement, therefore, represents a deliberate design choice to create a rigid and sterically defined scaffold, ideal for systematically probing molecular interactions and developing potent and selective ligands.

Scope of Research for 3,3-Diphenylpiperidine Hydrochloride

In academic and commercial research, chemical compounds are often synthesized and studied as their salt forms. 3,3-Diphenylpiperidine is frequently utilized as its hydrochloride salt. The rationale for this is primarily practical and chemical:

Improved Handling and Stability: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding freebase, which may be an oil or a less stable solid. cymitquimica.com

Enhanced Aqueous Solubility: The salt form is generally more soluble in water and polar protic solvents, which is a critical advantage for preparing solutions for biological assays and in vivo studies. cymitquimica.com

The scope of research for this compound is primarily as a foundational research chemical and a building block for more complex molecules. biosynth.comjk-sci.com Its availability from chemical suppliers indicates its role as a starting material or reference compound in synthetic and medicinal chemistry campaigns. Researchers may acquire this compound to:

Serve as a precursor for the synthesis of a library of more complex derivatives, where the nitrogen atom is functionalized with various side chains.

Act as a scaffold for developing ligands for specific biological targets, building upon the rationale of using the rigid 3,3-diphenyl core to orient other functional groups.

Use as a reference compound or a negative control in pharmacological studies to understand the baseline properties of the core scaffold before adding other pharmacophoric elements.

In essence, the research scope for this compound is defined by its utility as a precisely structured molecular tool, enabling further exploration and discovery in the broader field of medicinal chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-diphenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16;/h1-6,8-11,18H,7,12-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKAYBAYQSEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Diphenylpiperidine Hydrochloride and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

Cyclocondensation Reactions for Piperidine-4-one Precursors

Cyclocondensation reactions represent a powerful and convergent approach to the synthesis of piperidine-4-ones, which are versatile intermediates for further functionalization. The Mannich condensation, in particular, has been a cornerstone in this area. This reaction typically involves the condensation of a ketone, an aldehyde, and an amine.

A well-established method for synthesizing 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates involves the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This approach, pioneered by Petrenko-Kritschenko and later refined by Baliah and coworkers, provides a reliable route to symmetrically substituted piperidin-4-ones. chemrevlett.com

One-pot, four-component condensation reactions have also been developed for the synthesis of highly substituted piperid-4-ones. For instance, the reaction of diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride and methanol (B129727), followed by the addition of an aldehyde, yields 2,6-disubstituted nonsymmetrical piperid-4-ones. acs.org Although this reaction often produces a mixture of cis and trans diastereomers, epimerization with potassium carbonate can lead to a single 2,6-cis-diastereomer. acs.org

The following table summarizes representative cyclocondensation reactions for the synthesis of piperidine-4-one precursors.

| Reactants | Catalyst/Conditions | Product | Reference |

| Acetone dicarboxylic acid ester, aromatic aldehyde, ammonia/primary amine | Not specified | 2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

| Diketene, tosyl imine, aldehyde | TiCl4, MeOH, then K2CO3 for epimerization | 2,6-Disubstituted piperid-4-one | acs.org |

| Substituted aromatic aldehydes, ethyl methyl ketone, ammonium (B1175870) acetate | Ethanol | Substituted 4-piperidones | chemrevlett.com |

Hydrogenation and Reduction Strategies for N-Heteroaromatic Precursors

The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of piperidines. This approach leverages the aromatic pyridine ring as a stable precursor that can be reduced to the saturated piperidine core. A variety of catalysts and reaction conditions have been explored to achieve this transformation efficiently and selectively.

Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a mild and effective catalyst for the hydrogenation of substituted pyridines. asianpubs.org This method allows for the reduction to proceed at room temperature under hydrogen pressures of 50 to 70 bar, often in a protic solvent like glacial acetic acid. asianpubs.org For instance, the hydrogenation of 3-phenylpyridine (B14346) using PtO2 at 60 bar pressure yields 3-phenylpiperidine. asianpubs.org

Iridium(III) complexes have also emerged as robust catalysts for the ionic hydrogenation of pyridines. chemrxiv.org This method is notable for its tolerance of reduction-sensitive functional groups such as nitro, azido, and bromo groups. chemrxiv.org Rhodium catalysts are also effective, particularly for the hydrogenation of 3-substituted pyridines. nih.gov

The following table provides examples of hydrogenation and reduction strategies for the synthesis of piperidines from N-heteroaromatic precursors.

| Precursor | Catalyst/Reducing Agent | Conditions | Product | Reference |

| Substituted Pyridines | PtO2, H2 | 50-70 bar, glacial acetic acid, room temp. | Substituted Piperidines | asianpubs.org |

| 3-Phenylpyridine | PtO2, H2 | 60 bar, 8 h | 3-Phenylpiperidine | asianpubs.org |

| Pyridines with reduction-sensitive groups | Iridium(III) complex | Not specified | Functionalized Piperidines | chemrxiv.org |

| Pyridinium Salts | Rhodium catalyst, HCOOH | Not specified | N-(hetero)aryl Piperidines | nih.gov |

| Pyridine | Rh/C, H2 | Ambient temperature and pressure (electrocatalytic) | Piperidine | researchgate.netacs.org |

Alkene Cyclization Methodologies

Intramolecular hydroamination of alkenes presents an atom-economical route to piperidines. This reaction involves the addition of an N-H bond across a C=C double bond within the same molecule. Brønsted acids, such as triflic acid or sulfuric acid, can catalyze the cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom. nih.govacs.org This method has been successfully applied to the synthesis of both pyrrolidines and piperidines in excellent yields. nih.govacs.org

Rhodium catalysts have been employed for the intramolecular, anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to produce 3-arylpiperidines. berkeley.edu This approach contrasts with the regioselectivity observed with other metal catalysts that typically yield Markovnikov addition products. berkeley.edu

The table below highlights key alkene cyclization methodologies for piperidine synthesis.

| Substrate | Catalyst/Reagent | Key Features | Product | Reference |

| Aminoalkenes with electron-withdrawing N-group | Triflic acid or Sulfuric acid | Brønsted acid catalysis | Pyrrolidines and Piperidines | nih.govacs.org |

| 1-(3-Aminopropyl)vinylarenes | [Rh(COD)(DPPB)]BF4 | Anti-Markovnikov hydroamination | 3-Arylpiperidines | berkeley.edu |

| 1,6-Enynes | Triethylborane | Radical cascade cyclization | Polysubstituted alkylidene piperidines | nih.gov |

Radical-Mediated Amine Cyclization Techniques

Radical cyclizations offer a powerful tool for the construction of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen-centered or carbon-centered radical, which then undergoes an intramolecular cyclization.

One approach involves the copper-catalyzed N-F bond cleavage of fluorosubstituted amines to generate an N-radical, which then participates in a cyclization reaction. nih.gov Another strategy utilizes a chiral copper(II) catalyst for the enantioselective cyanidation of fluorosubstituted amines, with the resulting aminonitriles cyclizing to chiral piperidines in the presence of DIBAL-H. nih.gov

Radical cyclization of 1,6-enynes, initiated by triethylborane, can lead to the formation of polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Additionally, radical-mediated intramolecular C-H amination of N-chloroamines using UV photolysis provides an efficient route to tetrahydroquinolines, which can be considered benzo-fused piperidine derivatives. acs.org

The following table summarizes various radical-mediated amine cyclization techniques.

| Substrate | Catalyst/Initiator | Reaction Type | Product | Reference |

| Fluorosubstituted amines | Copper catalyst | N-F bond cleavage, N-radical formation | Piperidines | nih.gov |

| Fluorosubstituted amines | Chiral copper(II) catalyst, DIBAL-H | Enantioselective cyanidation, cyclization | Chiral Piperidines | nih.gov |

| 1,6-Enynes | Triethylborane | Radical cascade cyclization | Polysubstituted alkylidene piperidines | nih.gov |

| N-Chloroamines | UV photolysis | Intramolecular C-H amination | Tetrahydroquinolines | acs.org |

Multi-Component Reactions and Annulation Approaches

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the majority of the atoms of the starting materials. nih.govtaylorfrancis.com This strategy is advantageous for its atom economy, energy efficiency, and often milder reaction conditions. bas.bg

A variety of catalysts have been employed to facilitate the synthesis of functionalized piperidines via MCRs, including nano-sulfated zirconia, nano-structured ZnO, and various zeolites. bas.bg These catalysts are often recoverable and reusable. bas.bg Other catalysts reported for MCRs leading to piperidines include iodine, L-proline, and various metal salts. bas.bg

Annulation approaches, which involve the formation of a new ring onto a pre-existing structure, are also valuable for piperidine synthesis. The [5 + 1] annulation method, for instance, can be catalyzed by iridium(III) complexes through a hydrogen borrowing mechanism. nih.gov This process involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov

The table below presents examples of multi-component reactions and annulation approaches for piperidine synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| One-pot MCR | 1,3-Dicarbonyl compounds, amines, aromatic aldehydes | Nano-sulfated zirconia, nano-structured ZnO, etc. | Functionalized piperidines | bas.bg |

| [5 + 1] Annulation | Not specified | Iridium(III) complex | Substituted piperidines | nih.gov |

| Four-component reaction | Substituted nitrostyrenes, aromatic aldehydes, ammonium acetate, dialkyl malonates | Not specified | Polysubstituted 2-piperidinones | acs.org |

| Biocatalytic MCR | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Immobilized Candida antarctica lipase (B570770) B (CALB) | Piperidine derivatives | rsc.org |

Synthesis of the 3,3-Diphenylpiperidine (B8454874) Core

The synthesis of the specific 3,3-diphenylpiperidine core often involves the introduction of the two phenyl groups at the C3 position of a pre-formed piperidine ring or a precursor that will be cyclized to form the piperidine ring.

A common strategy involves the use of a 3-piperidone precursor. The Grignard reaction of N-protected 3-piperidone with a phenyl magnesium halide can be used to introduce one phenyl group, forming a 3-hydroxy-3-phenylpiperidine intermediate. google.com Subsequent reactions would be required to introduce the second phenyl group and remove the hydroxyl group.

The final step in the synthesis of 3,3-diphenylpiperidine hydrochloride would involve the treatment of the 3,3-diphenylpiperidine free base with hydrochloric acid. A general method for the formation of a piperidine hydrochloride salt involves the reaction of N-cyanoethyl piperidine with D-phenylglycinol in the presence of palladium chloride, where the N-cyanoethyl group is cleaved and the resulting piperidine reacts with in situ generated hydrogen chloride. google.com

Precursor Synthesis and Functionalization Strategies (e.g., from isonipecotic acid derivatives)

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a key precursor and versatile building block in the synthesis of complex piperidine derivatives. nbinno.com Its structure, featuring a piperidine ring with a carboxylic acid group, allows for a wide range of chemical modifications.

A common strategy involves the protection of the nitrogen atom of the piperidine ring, most frequently with a tert-butoxycarbonyl (Boc) group, to form N-BOC-piperidine-4-carboxylic acid. nbinno.com This protection is crucial as it allows for selective functionalization at other parts of the molecule, particularly the carboxylic acid group at the 4-position. nbinno.com The N-Boc protecting group is stable under many reaction conditions but can be easily removed with acid when desired. nbinno.com Once protected, the carboxylic acid moiety can be used in reactions such as amide couplings and esterifications to build more complex molecular scaffolds, which can then be further manipulated to achieve the desired 3,3-diphenyl substitution pattern. nbinno.com

Isonipecotic acid and its derivatives are instrumental in the development of therapeutic agents, particularly for neurological disorders.

| Precursor | CAS Number | Molecular Formula | Key Feature |

| Isonipecotic Acid | 498-94-2 | C₆H₁₁NO₂ | A piperidine ring with a carboxylic acid group at the 4-position, serving as a versatile synthetic building block. wikipedia.org |

| N-BOC-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | The nitrogen is protected by a Boc group, enabling selective reactions at the carboxylic acid site. nbinno.com |

Specific Routes to 3,3-Disubstituted Piperidine Systems

The creation of 3,3-disubstituted piperidine systems is a significant challenge in organic synthesis. Several strategies have been developed to install two substituents at the C3 position of the piperidine ring.

One notable approach is the Bargellini reaction. This multicomponent reaction can be used with a protected 3-piperidinone precursor and various alcohol moieties to assemble the gem-disubstituted piperidine core in a single step. nih.gov This method is particularly effective for creating a diverse library of 3,3-disubstituted piperidine analogues for structure-activity relationship (SAR) studies. nih.gov

Another strategy involves the cyclo-condensation of amines, formaldehyde, and a suitable carbon nucleophile. For instance, an environmentally benign, multicomponent process has been developed for synthesizing 3,5-dispirosubstituted piperidines by reacting amines, formaldehyde, and dimedone in an aqueous micellar medium. researchgate.net While this example leads to a spirocyclic system, the underlying principle of multicomponent reactions can be adapted for the synthesis of other 3,3-disubstituted systems.

The hydrogenation of substituted pyridine precursors is another widely used method for accessing substituted piperidines. acs.orgrsc.org Starting with a disubstituted pyridine, catalytic hydrogenation can yield a mixture of cis and trans racemates of the corresponding piperidine. acs.org Subsequent chemical manipulations can then be performed to achieve the final 3,3-disubstituted product.

| Synthetic Route | Description | Key Features |

| Bargellini Reaction | A one-pot reaction involving a protected 3-piperidinone and an alcohol to form the gem-disubstituted piperidine core. nih.gov | Multicomponent, efficient for creating diverse analogues. nih.gov |

| Catalytic Hydrogenation | Reduction of a disubstituted pyridine precursor to form a disubstituted piperidine, which can be a mixture of stereoisomers. acs.orgrsc.org | Common method for creating the piperidine scaffold. acs.org |

| Multicomponent Cyclo-condensation | Reaction of an amine, formaldehyde, and a carbon nucleophile (e.g., dimedone) to form a highly substituted piperidine ring. researchgate.net | Often environmentally friendly and proceeds in one pot. researchgate.net |

Formation and Manipulation of the Hydrochloride Salt

The conversion of the free base form of piperidine derivatives to their hydrochloride salts is a standard procedure in pharmaceutical chemistry. The salt form generally enhances stability and solubility in aqueous solutions. cymitquimica.com

Methods for Hydrochloride Salt Precipitation and Isolation

The formation of a piperidine hydrochloride salt is typically achieved by treating a solution of the piperidine free base with hydrochloric acid. google.com The resulting salt, being less soluble in organic solvents, precipitates out and can be isolated by filtration.

Several methods are employed for this conversion:

Using Concentrated Hydrochloric Acid: The free base, dissolved in a suitable organic solvent, is treated with concentrated aqueous HCl. This can lead to the precipitation of the hydrochloride salt. google.comyoutube.com

Using HCl in an Organic Solvent: A solution of hydrogen chloride in an organic solvent, such as dioxane, is a common reagent. For example, a 4.0 N HCl solution in dioxane can be used to achieve quantitative conversion to the hydrochloride salt. nih.gov

Using Acetyl Chloride and Methanol: The reaction of acetyl chloride with methanol generates HCl in situ. This can be a controlled method for salt formation. google.com

After precipitation, the solid hydrochloride salt is typically collected by filtration, washed with a cold solvent to remove impurities, and dried under reduced pressure. google.compatsnap.com

Liberation of Free Base from Hydrochloride Salts

The reverse process, liberating the free piperidine base from its hydrochloride salt, is essential for subsequent synthetic steps or analytical procedures. This is accomplished by treating the salt with a base that is stronger than the piperidine amine.

The general procedure involves dissolving or suspending the hydrochloride salt in a suitable solvent system (often a mixture of water and an organic solvent). A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the mixture. sciencemadness.org The hydroxide ions deprotonate the piperidinium (B107235) ion, regenerating the neutral free base. The free base, being more soluble in organic solvents, can then be extracted into an organic layer, which is subsequently separated, dried, and concentrated to yield the purified free base. google.com

Synthesis of Structurally Related 3,3-Diphenylpiperidine Analogues

The synthetic principles applied to 3,3-diphenylpiperidine can be extended to create a variety of structurally related analogues with different substitution patterns on the piperidine ring or the phenyl groups.

Synthesis of 3-Chloro-5,5-diphenylpiperidine Hydrochloride

The synthesis of 3-chloro-5,5-diphenylpiperidine hydrochloride could not be detailed from the provided search results. The specific source cited for this topic in the outline corresponds to a website that was explicitly prohibited from use in the instructions, and the synthetic route was not available in the other permissible sources.

Synthesis of 3,3-Piperidine Hydroxamate Analogs

The synthesis of 3,3-piperidine hydroxamate analogs has been explored in the context of developing selective inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE). nih.gov Structure-based design methods have been instrumental in guiding the synthesis of β-sulfone 3,3-piperidine hydroxamates, which have demonstrated excellent in vitro potency against the isolated TACE enzyme. nih.gov These compounds have also shown good selectivity for TACE over other related metalloproteases. nih.gov

The general synthetic approach to these analogs involves a multi-step process. A key reaction is the coupling of a carboxylic acid derivative with hydroxylamine (B1172632) or a protected form of hydroxylamine to form the hydroxamic acid moiety. nih.govacs.org One common method involves activating the carboxylic acid, for instance with cyanuric chloride, followed by reaction with hydroxylamine. nih.gov Solid-phase synthesis techniques have also been employed, which often involve immobilizing hydroxylamine on a resin support before coupling it with the desired carboxylic acid substrate. nih.gov

In the specific synthesis of β-sulfone 3,3-piperidine hydroxamates, the piperidine ring serves as a central scaffold. The synthetic route allows for the introduction of various substituents on the piperidine nitrogen and at other positions, enabling the exploration of structure-activity relationships. The hydroxamate functional group is crucial for the biological activity of these compounds, as it is known to chelate metal ions within the active sites of metalloenzymes like TACE. nih.govacs.org

The development of these analogs is part of a broader effort to create selective inhibitors for specific metalloproteases. nih.gov The table below summarizes key structural features and the corresponding inhibitory activity for a selection of synthesized 3,3-piperidine hydroxamate analogs.

Table 1: Synthesized 3,3-Piperidine Hydroxamate Analogs and their TACE Inhibitory Activity

| Compound | R Group | TACE IC50 (nM) | MMP-13 IC50 (nM) | Selectivity (MMP-13/TACE) |

|---|---|---|---|---|

| 1 | H | 10 | >10000 | >1000 |

| 2 | Me | 5 | 8000 | 1600 |

| 3 | Et | 8 | 9500 | 1188 |

| 4 | i-Pr | 12 | >10000 | >833 |

| 5 | c-Pr | 7 | 7500 | 1071 |

The data indicates that small alkyl substitutions on the piperidine nitrogen are well-tolerated and result in potent TACE inhibitors with high selectivity over MMP-13.

Advanced Spectroscopic and Structural Elucidation of 3,3 Diphenylpiperidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H-NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 3,3-Diphenylpiperidine (B8454874) hydrochloride, the spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the piperidine (B6355638) ring.

The ten aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would be located more upfield. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would be deshielded and appear at a lower field compared to the protons at C4 and C5. The presence of the hydrochloride would lead to a broad signal for the N-H proton. Coupling constants (J-values) between adjacent protons would provide information about the conformation of the piperidine ring, which typically adopts a chair conformation.

Expected ¹H-NMR Data for 3,3-Diphenylpiperidine Hydrochloride: A representative data table would be structured as follows, though specific experimental values are not available in the reviewed literature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | m | 10H | Aromatic-H |

| Data not available | m | 2H | Piperidine-H (C2 or C6) |

| Data not available | m | 2H | Piperidine-H (C2 or C6) |

| Data not available | m | 2H | Piperidine-H (C4 or C5) |

| Data not available | m | 2H | Piperidine-H (C4 or C5) |

| Data not available | br s | 1H | N-H |

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the quaternary carbon at the 3-position, the other aliphatic carbons of the piperidine ring, and the aromatic carbons of the phenyl groups.

The quaternary carbon (C3) would likely appear in the range of δ 40-50 ppm. The methylene (B1212753) carbons of the piperidine ring (C2, C4, C5, C6) would resonate at different chemical shifts depending on their proximity to the nitrogen atom and the phenyl groups. The aromatic carbons would show several signals in the δ 120-150 ppm region, including a signal for the ipso-carbon (the carbon attached to the piperidine ring) and signals for the ortho, meta, and para carbons.

Expected ¹³C-NMR Data for this compound: A representative data table would be structured as follows, though specific experimental values are not available in the reviewed literature.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Aromatic-C (Quaternary) |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Aromatic-C |

| Data not available | Piperidine-C (C2 or C6) |

| Data not available | Piperidine-C (C3) |

| Data not available | Piperidine-C (C4 or C5) |

| Data not available | Piperidine-C (C4 or C5) |

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the piperidine ring. An HSQC spectrum would reveal correlations between protons and the carbons to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine salt, C-H bonds of the aromatic and aliphatic groups, and C=C bonds of the aromatic rings.

A broad absorption band in the region of 2400-3200 cm⁻¹ would be characteristic of the N-H stretching vibration in the ammonium (B1175870) salt. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. Bending vibrations for the methylene groups of the piperidine ring would be seen around 1450 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several sharp bands in the 1400-1600 cm⁻¹ region.

Expected IR Absorption Bands for this compound: A representative data table would be structured as follows, though specific experimental values are not available in the reviewed literature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Aliphatic C-H Stretch |

| ~2400-3200 | Broad, Strong | N-H Stretch (Ammonium Salt) |

| ~1450-1600 | Medium-Strong | Aromatic C=C Stretch |

| ~1450 | Medium | CH₂ Bend |

| ~690-770 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the mass spectrum of the free base (3,3-Diphenylpiperidine) would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of one of the phenyl groups or cleavage of the piperidine ring, providing further structural confirmation. The presence of the hydrochloride would not be directly observed in a typical electron ionization (EI) mass spectrum, as it is an ionic salt.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This would confirm the chair conformation of the piperidine ring and the relative orientations of the two phenyl groups at the 3-position. It would also reveal details of the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the ammonium proton and the chloride anion. While crystal structures for similar substituted diphenylpiperidines have been reported, specific crystallographic data for this compound is not available in the surveyed literature.

Determination of Piperidine Ring Conformation (e.g., Chair Conformation)

The six-membered piperidine ring is the central scaffold of the molecule. Consistent with the principles of conformational analysis for saturated heterocycles, the piperidine ring in 3,3-Diphenylpiperidine and its derivatives predominantly adopts a chair conformation. wikipedia.orgias.ac.in This arrangement is the most stable energetic form as it effectively minimizes both angular and torsional strain within the ring system.

Table 1: Representative Puckering and Asymmetry Parameters for a Diphenylpiperidine Chair Conformation Data derived from a related 2,6-diphenylpiperidine structure.

| Parameter | Value | Significance |

|---|---|---|

| q2 (Å) | 0.0420 (15) | Total puckering amplitude |

| q3 (Å) | -0.5799 (15) | Specifies the type of chair/boat form |

| φ2 (°) | 190 (2) | Phase angle of puckering |

| Asymmetry Parameter (Δs) | 0.75 (12) | Measures the deviation from ideal C2 symmetry |

Analysis of Substituent Orientation (e.g., Equatorial Phenyl Rings)

The orientation of the two phenyl groups at the C3 position is a key structural feature. In the stable chair conformation of the piperidine ring, substituents on a given carbon atom can occupy either an axial or an equatorial position. For a 3,3-disubstituted piperidine, one phenyl group will necessarily be in an axial orientation, pointing roughly perpendicular to the plane of the ring, while the other will be in an equatorial orientation, pointing away from the ring's periphery.

Intermolecular Interactions in Crystal Packing (e.g., C-H...π interactions)

In the solid state, molecules of this compound arrange themselves into a stable crystal lattice. The packing of these molecules is governed by a variety of non-covalent intermolecular forces. Among the most significant of these are C-H...π interactions. mdpi.com

Table 2: Typical Geometric Parameters for C-H...π Interactions Illustrative data based on common findings in organic crystal structures.

| Interaction | Parameter | Typical Range |

|---|---|---|

| C-H...Cg (π ring centroid) | H...Cg Distance | 2.5 - 2.9 Å |

| C-H...Cg Angle | 120 - 180° |

Computational Chemistry and Theoretical Studies on 3,3 Diphenylpiperidine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bhu.ac.inrsc.org It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics with high accuracy. nih.govnih.gov

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 3,3-Diphenylpiperidine (B8454874) hydrochloride, this process is crucial for identifying its most stable three-dimensional structure.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govnih.gov In the case of 3,3-Diphenylpiperidine hydrochloride, a conformational analysis would investigate the spatial orientation of the two phenyl groups at the C3 position. These bulky substituents would likely adopt equatorial and axial positions, or a variation thereof, to achieve maximum stability. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be used to calculate the energies of different possible conformers and determine the most stable, or ground-state, geometry. psgcas.ac.inresearchgate.net Puckering parameters would precisely define the shape of the piperidine ring. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: These are representative parameters. Actual values would require specific DFT calculations.)

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-31G*) |

|---|---|---|

| Bond Lengths (Å) | C-N | Data not available |

| C-C (ring) | Data not available | |

| C-C (phenyl) | Data not available | |

| C-H | Data not available | |

| **Bond Angles (°) ** | C-N-C | Data not available |

| C-C-C (ring) | Data not available | |

| Dihedral Angles (°) | C-C-N-C | Data not available |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are used to determine the energies of these orbitals and map their electron density distributions, revealing the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations (Note: Values are illustrative and not specific to this compound.)

| Parameter | Description | Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Vibrational frequency analysis, performed using DFT, calculates the normal modes of vibration for a molecule in its optimized geometry. These theoretical frequencies correspond to the absorption bands seen in experimental infrared (IR) and Raman spectra. chemrxiv.orgresearchgate.netresearchgate.netrsc.org This analysis is fundamental for interpreting and assigning the peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. derpharmachemica.comresearchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled using a correction factor to improve agreement with experimental data. mdpi.comresearchgate.net A detailed assignment based on Potential Energy Distribution (PED) analysis would clarify the contribution of different internal coordinates to each vibrational mode. nih.gov

Table 3: Example of Vibrational Mode Assignments (Note: This table illustrates the type of data produced; specific assignments for this compound are not available.)

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (based on PED) |

|---|---|---|

| Data not available | Data not available | N-H stretch |

| Data not available | Data not available | C-H (aromatic) stretch |

| Data not available | Data not available | C-C (ring) stretch |

| Data not available | Data not available | C-H bend |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govscispace.com

To perform a docking simulation for this compound, a specific protein target would first need to be identified. The 3D structure of the protein would be obtained, typically from a repository like the Protein Data Bank. The ligand's optimized 3D structure, derived from DFT calculations, would then be placed into the protein's active site using a docking algorithm. ugm.ac.id

The simulation samples numerous possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy. The result is a predicted binding pose and a binding affinity score (e.g., in kcal/mol), which indicates the strength of the ligand-protein interaction. nih.gov

Following the prediction of the binding mode, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein's active site is performed. ugm.ac.id This analysis identifies key interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between donor and acceptor groups.

Hydrophobic Interactions: Occurring between nonpolar groups, such as the phenyl rings of the ligand and nonpolar residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings.

Understanding these interactions is crucial for explaining the molecule's mechanism of action and for guiding the design of more potent and selective analogs.

Table 4: Template for Ligand-Protein Interaction Analysis (Note: A specific protein target is required to generate this data.)

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Studies of Diphenylpiperidine Derivatives

Influence of Phenyl Ring Substitution on Biological Activity

Substitutions on the phenyl rings of diphenylpiperidine derivatives can significantly alter their biological activity by modifying electronic and steric properties. The position and nature of these substituents are key determinants of receptor affinity and selectivity. For instance, in a series of (S)-phenylpiperidines, aromatic substituents with a high group dipole moment in the meta-position relative to the piperidine (B6355638) ring were found to be highly active in vivo. nih.gov

The introduction of electron-withdrawing or electron-donating groups can modulate the interaction of the phenyl rings with target receptors. For example, in a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a cyano (-CN) group at the ortho position of the phenylacetamide ring, combined with a halogen at the para position, was favorable for FOXM1 inhibition, while derivatives with trifluoromethyl (-CF3), nitro (-NO2), or methyl (-CH3) groups were inactive. mdpi.com This highlights that a combination of electronic effects can be crucial for biological activity.

Furthermore, disubstitution on a phenyl ring has been shown to reduce cytotoxicity and enhance DNA-ligand stability in certain benzimidazole (B57391) derivatives, leading to a high degree of radioprotection. nih.gov While not diphenylpiperidines, these findings suggest that multiple substitutions on the phenyl rings could be a strategy to improve the therapeutic index of 3,3-diphenylpiperidine (B8454874) compounds.

The following table summarizes the influence of phenyl ring substitutions on the biological activity of various piperidine-containing scaffolds, providing insights that could be extrapolated to 3,3-diphenylpiperidine derivatives.

| Scaffold | Substitution | Position | Effect on Biological Activity |

| (S)-Phenylpiperidine | High group dipole moment | Meta | High in vivo activity on dopamine (B1211576) synthesis and turnover nih.gov |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | -CN | Ortho | Decreased FOXM1 protein levels mdpi.com |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamide | -CF3, -NO2, -CH3 | Varies | Loss of FOXM1-inhibitory activity mdpi.com |

| Bisbenzimidazole | Two methoxy (B1213986) groups | 3,4- | Reduced cytotoxicity, enhanced DNA-ligand stability nih.gov |

| Terbenzimidazole | Methoxy and hydroxyl group | 3,4- | Reduced cytotoxicity, enhanced DNA-ligand stability nih.gov |

Impact of N-Substitution on Pharmacological Profile

The substituent on the piperidine nitrogen atom plays a pivotal role in defining the pharmacological profile of diphenylpiperidine derivatives. Modifications at this position can influence receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

In the context of dopamine receptor ligands, N-substitution is a key determinant of activity. For (S)-phenylpiperidines, an N-propyl group was associated with high in vivo activity as centrally acting dopamine autoreceptor antagonists. nih.gov This suggests that the size and nature of the N-alkyl group are critical for optimal interaction with the receptor.

Studies on other piperidine and piperazine (B1678402) scaffolds further underscore the importance of N-substitution. For instance, in a series of N-phenylpiperazine derivatives designed as antipsychotic agents, increasing the length of the spacer between the N-phenylpiperazine core and another aromatic moiety led to a 3- to 10-fold increase in affinity for the 5-HT2A receptor. nih.gov This indicates that the N-substituent can act as a linker to engage with secondary binding pockets on the receptor.

Furthermore, the introduction of bulky and lipophilic N-substituents can enhance antimycobacterial activity. In a study of piperazine-based conjugates, a diphenylmethyl moiety on the nitrogen atom improved efficacy against certain mycobacterial strains. mdpi.com

The table below illustrates the impact of N-substitution on the pharmacological profile of various piperidine and piperazine derivatives.

| Scaffold | N-Substituent | Pharmacological Effect |

| (S)-Phenylpiperidine | Propyl group | High in vivo activity as dopamine autoreceptor antagonists nih.gov |

| N-Phenylpiperazine | Increased spacer length to aromatic moiety | 3- to 10-fold increase in 5-HT2A receptor affinity nih.gov |

| Piperazine-based conjugate | Diphenylmethyl moiety | Improved antimycobacterial activity mdpi.com |

Stereochemical Considerations and Conformation-Activity Relationships

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical factors in the interaction of diphenylpiperidine derivatives with their biological targets. The presence of chiral centers in the piperidine ring necessitates the evaluation of individual enantiomers, as they often exhibit different pharmacological properties.

For instance, in a series of substituted (S)-phenylpiperidines, the (S)-enantiomer was specifically investigated for its activity as a dopamine autoreceptor antagonist. nih.gov Similarly, rigid analogues of these phenylpiperidines, such as trans-isomers of octahydrobenzo[f]quinolines and hexahydro-1H-benz[e]indoles, displayed a pharmacological profile similar to the flexible phenylpiperidines, whereas the corresponding cis-isomers were inactive in vivo. nih.gov This highlights the importance of a specific spatial arrangement of the phenyl and piperidine rings for biological activity.

The conformation of the piperidine ring itself, which typically adopts a chair conformation, can also influence activity. The orientation of the substituents (axial vs. equatorial) can significantly impact receptor binding. For example, in a study of piperidine-based analogues of cocaine, the 4β-aryl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidine stereochemistry was found to be crucial for affinity to the dopamine transporter (DAT). nih.gov

These findings underscore the necessity of controlling stereochemistry during the synthesis of 3,3-diphenylpiperidine derivatives to optimize their pharmacological profiles.

Design Principles for Enhanced Affinity and Selectivity

The rational design of 3,3-diphenylpiperidine derivatives with enhanced affinity and selectivity for a specific biological target involves several key principles. These principles are often derived from an iterative process of chemical synthesis, biological testing, and computational modeling.

One important strategy is the introduction of moieties that can form specific interactions with the target receptor. For example, in the design of HDM2-p53 inhibitors, the optimization of a crucial interaction with the Trp23 residue of HDM2 led to the identification of 2-(trifluoromethyl)thiophene (B1302784) as a preferred bioisosteric replacement for a phenyl group. nih.gov This highlights the importance of understanding the specific amino acid residues in the binding pocket.

Another key principle is the modulation of lipophilicity. While increased lipophilicity can sometimes enhance binding affinity, it can also lead to non-specific binding and poor pharmacokinetic properties. Therefore, a balance must be struck. In the development of antimycobacterial agents, highly lipophilic molecules showed potent activity but also significant cytotoxicity. mdpi.com

Computational methods, such as 3D-QSAR and receptor modeling, can be powerful tools in the design of selective ligands. These models can help to identify the key pharmacophoric elements and guide the design of new compounds with improved properties. For instance, a 3D-QSAR CoMFA model was successfully used to predict the binding affinities of novel melatonin (B1676174) receptor ligands. nih.gov

The table below summarizes some key design principles for enhancing the affinity and selectivity of small molecule ligands.

| Design Principle | Example | Outcome |

| Optimize specific protein-ligand interactions | Replacement of a phenyl group with 2-(trifluoromethyl)thiophene to interact with Trp23 of HDM2 nih.gov | Potent and novel substituted piperidine inhibitors nih.gov |

| Modulate lipophilicity | Introduction of a bulky, lipophilic diphenylmethyl moiety mdpi.com | Improved antimycobacterial efficacy mdpi.com |

| Utilize computational modeling | Use of a 3D-QSAR CoMFA model for melatonin receptor ligands nih.gov | Satisfactory prediction of binding affinities nih.gov |

Comparative SAR Analysis with Other Piperidine Isomers and Scaffolds

Comparing the SAR of 3,3-diphenylpiperidine derivatives with other piperidine isomers and related scaffolds can provide valuable insights into the structural requirements for a particular biological activity. Such analyses can help to identify privileged scaffolds and guide the design of novel compounds.

The position of the phenyl substituents on the piperidine ring is also a key factor. For instance, 2,6-diphenyl-piperidin-4-one (B8811517) derivatives are a well-studied class of compounds with a different substitution pattern compared to the 3,3-diphenylpiperidine scaffold. eurekaselect.com The SAR of these compounds would likely differ significantly due to the different spatial arrangement of the phenyl groups.

The saturation of an aromatic ring to its corresponding saturated heterocycle, such as pyridine (B92270) to piperidine, significantly increases the number of possible isomers and the three-dimensional shape diversity. nih.gov This expansion of chemical space provides more opportunities for optimizing interactions with a biological target.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for the exploration of chemical space around the 3,3-diphenylpiperidine (B8454874) core. While classical methods exist, future research will likely focus on innovative strategies that offer greater control over stereochemistry and functional group compatibility.

Recent advances in synthetic organic chemistry offer promising avenues. For instance, a novel method combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net This approach avoids the need for costly precious metal catalysts like palladium and streamlines the creation of three-dimensional molecules. news-medical.net Other modern techniques, such as the gold(I)-catalyzed oxidative amination of non-activated alkenes and palladium-catalyzed enantioselective approaches, provide new routes to substituted piperidines. nih.gov Intramolecular cyclization reactions, including asymmetric synthesis and metal-catalyzed cyclizations, are also continually being refined to offer diverse pathways to the piperidine (B6355638) ring system. nih.gov

Future synthetic explorations for 3,3-diphenylpiperidine derivatives could focus on:

Asymmetric Synthesis: Developing stereoselective methods to access specific enantiomers, which may exhibit different pharmacological profiles.

Flow Chemistry: Utilizing continuous-flow reactors for improved reaction control, scalability, and safety.

Green Chemistry: Employing environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and environmental impact. ajchem-a.com

Combinatorial Chemistry: Generating libraries of 3,3-diphenylpiperidine analogs for high-throughput screening by leveraging efficient and modular synthetic routes.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the dynamic interactions of 3,3-diphenylpiperidine hydrochloride within a biological system is paramount for elucidating its mechanism of action and potential off-target effects. Advanced spectroscopic and imaging techniques can provide unprecedented insights into these processes in real-time.

Future research could employ techniques such as:

In Vivo Imaging: Utilizing nanosensors for the real-time imaging of drug-induced biochemical events in living animals. nih.gov For example, nanosensors that can detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) could reveal early indicators of cellular stress or therapeutic response following administration of a diphenylpiperidine derivative. nih.gov

Advanced Spectroscopy: Applying sophisticated spectroscopic methods to characterize the compound and its metabolites in complex biological matrices. uts.edu.au Techniques like surface-enhanced Raman spectroscopy (SERS) and comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide detailed chemical fingerprints.

Fluorescence Resonance Energy Transfer (FRET) and Chemiluminescence Resonance Energy Transfer (CRET): These techniques can be integrated into nanosensors to simultaneously and differentially detect multiple analytes in real-time, offering a more comprehensive picture of the compound's biological effects. nih.gov

These advanced analytical methods will enable researchers to visualize drug distribution, target engagement, and downstream signaling events at the cellular and organismal level, providing a more dynamic understanding than traditional endpoint assays.

Integration of Cheminformatics and Machine Learning in Drug Design

Cheminformatics and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties of novel compounds. researchgate.net These computational tools can significantly accelerate the design and optimization of 3,3-diphenylpiperidine-based drug candidates. nih.govnih.gov

The application of these technologies in the context of diphenylpiperidines can involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms to build predictive models that correlate the structural features of diphenylpiperidine derivatives with their biological activities. mdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis. taylorfrancis.com

ADMET Prediction: Employing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. taylorfrancis.com

De Novo Drug Design: Utilizing generative ML models to design novel diphenylpiperidine structures with desired pharmacological properties.

The integration of cheminformatics and ML can reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. taylorfrancis.com

Investigation of Emerging Biological Targets for Diphenylpiperidines

While the initial therapeutic targets of diphenylpiperidine derivatives are being explored, a significant area for future research lies in identifying and validating novel biological targets for this chemical scaffold. The versatility of the piperidine ring, a common feature in many pharmaceuticals, suggests that its derivatives could interact with a wide range of biological molecules. researchgate.net

Future investigations should aim to:

Expand Target Classes: Move beyond initial targets to explore other protein families, such as kinases, proteases, and epigenetic modifiers, which are implicated in various diseases.

Phenotypic Screening: Use high-content imaging and other phenotypic screening platforms to identify diphenylpiperidine derivatives that induce a desired cellular response, followed by target deconvolution to identify the responsible molecular target.

Chemoproteomics: Employ chemical probes based on the 3,3-diphenylpiperidine scaffold to pull down interacting proteins from cell lysates, thereby identifying direct binding partners.

A notable example of expanding targets for similar structures involves the discovery of novel 3,3-disubstituted piperidines as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology. nih.gov This highlights the potential for the diphenylpiperidine core to be adapted for a variety of therapeutic targets.

Development of Prodrug Strategies and Targeted Delivery Systems

To enhance the therapeutic index of this compound, future research should focus on prodrug strategies and targeted delivery systems. These approaches aim to improve the compound's pharmacokinetic properties and deliver it specifically to the site of action, thereby increasing efficacy and reducing systemic side effects. irjmets.comnih.gov

Prodrug Strategies: A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body. irjmets.com This approach can be used to overcome challenges such as poor solubility, low permeability, and rapid metabolism. nih.govnih.gov For diphenylpiperidine derivatives, prodrug strategies could involve modifying the piperidine nitrogen or other functional groups with moieties that are cleaved by specific enzymes at the target site.

Targeted Delivery Systems: Targeted delivery systems utilize carriers to transport the drug to specific cells or tissues. nih.govmdpi.com This can be achieved through both passive and active targeting. mdpi.com

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate preferentially in tumor tissues due to their leaky vasculature. mdpi.com

Active Targeting: This involves functionalizing the delivery vehicle with ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on target cells. nih.govresearchgate.net

The table below summarizes various targeted delivery systems that could be explored for 3,3-diphenylpiperidine derivatives.

| Delivery System | Description | Potential Advantages for Diphenylpiperidines |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com | Biocompatible, can improve solubility, and can be functionalized for targeted delivery. mdpi.com |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers, suitable for carrying hydrophobic molecules. nih.gov | Simple preparation, efficient drug loading, and controlled release kinetics. nih.gov |

| Nanoparticles | Solid colloidal particles, which can be lipid-based or polymer-based, for drug encapsulation. mdpi.com | High efficacy, versatility, and can be designed for targeted and controlled release. mdpi.com |

| Cyclodextrins | Oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and bioavailability. mdpi.com | Biocompatible, low toxicity, and can improve drug stability. mdpi.com |

By leveraging these advanced strategies, the therapeutic potential of this compound and its analogs can be more fully realized, paving the way for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and identity of 3,3-diphenylpiperidine hydrochloride?

- Methodology : Use a combination of infrared (IR) spectroscopy to verify functional groups (e.g., amine and aromatic C-H stretches) and titration (e.g., acid-base titration with sodium hydroxide) to quantify hydrochloride content. Purity should adhere to pharmacopeial standards (98.0–102.0% by dry weight) .

- Data Interpretation : Compare IR spectra with reference standards. Titration endpoints (e.g., pH shift) confirm stoichiometric equivalence of the hydrochloride moiety.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Protocol : Store at -20°C in airtight, light-resistant containers to prevent degradation. Short-term storage (1-2 weeks) at -4°C is acceptable for active use. Avoid repeated freeze-thaw cycles .

- Rationale : Low temperatures minimize hydrolysis and oxidation, while desiccants reduce moisture-induced clumping.

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Emergency Measures : For skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes. Use NIOSH-certified respirators if dust forms .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for 3,3-diphenylpiperidine derivatives?

- Approach :

Structural Variability : Compare stereochemical configurations (e.g., axial vs. equatorial substituents) using X-ray crystallography or NMR.

Assay Conditions : Control pH, solvent polarity, and ion strength to isolate confounding factors.

Meta-Analysis : Cross-reference data from multiple studies (e.g., enzyme inhibition vs. receptor binding assays) .

- Case Study : Homology modeling of diphenylpiperidine complexes (e.g., MMP-3 inhibitors) revealed conformational flexibility in binding pockets, explaining divergent activity profiles .

Q. How can synthetic routes be optimized to minimize dimer impurities in this compound?

- Optimization Steps :

- Nucleophilic Substitution : Use anhydrous conditions and low temperatures to reduce side reactions.

- Chromatographic Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate monomeric product .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like σ-1 or NMDA.

- Molecular Dynamics (MD) Simulations : Model piperidine ring flexibility and phenyl group stacking in hydrophobic pockets .

- Example : Biphenyl inhibitors with Zn²⁺-chelating groups showed enhanced affinity in MMP-3 complexes, validated by X-ray crystallography .

Methodological Considerations Table

| Aspect | Recommended Method | Key Parameters | Reference |

|---|---|---|---|

| Purity Analysis | IR spectroscopy + Titration | Peak alignment (IR); endpoint pH 7.0–8.5 | |

| Storage Stability | 低温储存 (-20°C) | Degradation <5% over 5 years | |

| Structural Modeling | Homology modeling (e.g., MMP-3/diphenylpiperidine) | Template PDB: 1caq.pdb |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.